molecular formula C11H16N2O4S B14899699 N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide

N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide

Cat. No.: B14899699
M. Wt: 272.32 g/mol
InChI Key: ZNFYNMBGOQSPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is used in pharmacological research to investigate potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide can be compared with other similar compounds, such as:

  • N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxylic acid
  • N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxylate

These compounds share similar structural features but may differ in their chemical properties and biological activities.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-cyclopentyl-5-methyl-4-sulfamoylfuran-2-carboxamide

InChI

InChI=1S/C11H16N2O4S/c1-7-10(18(12,15)16)6-9(17-7)11(14)13-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

ZNFYNMBGOQSPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2CCCC2)S(=O)(=O)N

Origin of Product

United States

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